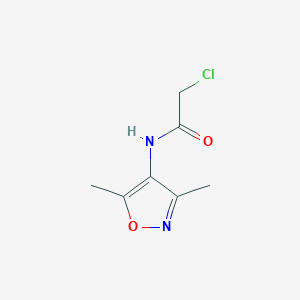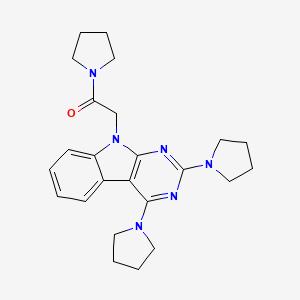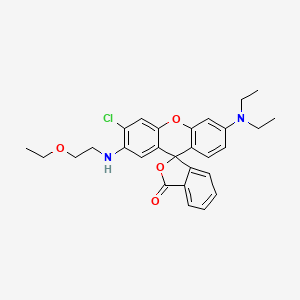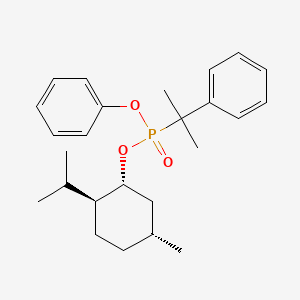
4-Bromoquinolin-8-yl benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromoquinolin-8-yl benzenesulfonate: is an organic compound with the molecular formula C15H10BrNO3S and a molecular weight of 364.21 g/mol . This compound is part of the quinoline family, which is known for its versatile applications in medicinal and industrial chemistry . The structure of this compound consists of a quinoline ring substituted with a bromine atom at the 4-position and a benzenesulfonate group at the 8-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoquinolin-8-yl benzenesulfonate typically involves the bromination of quinoline derivatives followed by sulfonation. One common method includes the reaction of 4-bromoquinoline with benzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods such as microwave-assisted synthesis or the use of recyclable catalysts . These methods aim to reduce reaction times and improve yields while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromoquinolin-8-yl benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction, leading to different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl bromides and bases like sodium hydride are commonly used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Major Products:
Substitution: Alkylated quinoline derivatives.
Oxidation: Quinoline N-oxides.
Applications De Recherche Scientifique
Chemistry: 4-Bromoquinolin-8-yl benzenesulfonate is used as a precursor in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: Its derivatives have shown promise as antibacterial and antiviral agents .
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its stable aromatic structure .
Mécanisme D'action
The mechanism of action of 4-Bromoquinolin-8-yl benzenesulfonate and its derivatives often involves the inhibition of key enzymes or the disruption of cellular processes. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This leads to the stabilization of enzyme-DNA complexes, ultimately causing cell death .
Comparaison Avec Des Composés Similaires
Quinoline: A parent compound with a wide range of applications in medicinal chemistry.
4-Chloroquinoline: Similar in structure but with a chlorine atom instead of bromine, used in antimalarial drugs.
8-Hydroxyquinoline: Known for its metal-chelating properties and use in antiseptics.
Uniqueness: 4-Bromoquinolin-8-yl benzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H10BrNO3S |
|---|---|
Poids moléculaire |
364.2 g/mol |
Nom IUPAC |
(4-bromoquinolin-8-yl) benzenesulfonate |
InChI |
InChI=1S/C15H10BrNO3S/c16-13-9-10-17-15-12(13)7-4-8-14(15)20-21(18,19)11-5-2-1-3-6-11/h1-10H |
Clé InChI |
ONKFRKZLMNNSDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C(C=CN=C32)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Dichloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B15211968.png)
![[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B15211981.png)


![Ethanone, 1-[2-methyl-5-(3-nitrophenyl)-1-phenyl-1H-pyrrol-3-yl]-](/img/structure/B15211999.png)



![3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15212013.png)




